5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole
Overview
Description
5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with chloromethyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole typically involves the reaction of 1,3-dimethyl-1H-1,2,4-triazole with chloromethylating agents. One common method is the reaction of 1,3-dimethyl-1H-1,2,4-triazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under reflux conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processing to optimize yield and efficiency. This method allows for better control of reaction conditions, leading to higher purity and reduced by-products. The use of automated systems and real-time monitoring can further enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Substituted triazoles with various functional groups.
Oxidation: Triazole N-oxides.
Reduction: Methyl-substituted triazoles.
Scientific Research Applications
5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-1,2,4-triazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
5-(Hydroxymethyl)-1,3-dimethyl-1H-1,2,4-triazole: Contains a hydroxymethyl group instead of chloromethyl, leading to different reactivity and applications.
5-(Bromomethyl)-1,3-dimethyl-1H-1,2,4-triazole: Similar structure but with a bromomethyl group, which can undergo similar reactions but with different kinetics and selectivity.
Uniqueness
5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole is unique due to its specific reactivity profile, particularly in nucleophilic substitution reactions. The presence of the chloromethyl group allows for versatile functionalization, making it a valuable intermediate in the synthesis of various biologically active compounds and materials.
Properties
IUPAC Name |
5-(chloromethyl)-1,3-dimethyl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3/c1-4-7-5(3-6)9(2)8-4/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVSHBCOEGYRQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80518234 | |
Record name | 5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80518234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84804-69-3 | |
Record name | 5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80518234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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